molecular formula C21H23N5O3 B2573653 1-(3-Methoxyphenyl)-3-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)urea CAS No. 1396864-82-6

1-(3-Methoxyphenyl)-3-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)urea

Cat. No.: B2573653
CAS No.: 1396864-82-6
M. Wt: 393.447
InChI Key: WWEVBPFDDGMIGJ-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)urea is a urea-based small molecule featuring a pyrrolidine core substituted with a 1,2,4-oxadiazole moiety and a 3-methoxyphenyl group. The compound’s structure combines a urea linker, a pyrrolidine ring, and a 1,2,4-oxadiazole heterocycle, which is known for its metabolic stability and bioisosteric properties. The 3-methoxy group on the phenyl ring may influence solubility and target binding through electronic or steric effects.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-28-18-9-5-8-16(12-18)22-21(27)23-17-10-11-26(13-17)14-19-24-20(29-25-19)15-6-3-2-4-7-15/h2-9,12,17H,10-11,13-14H2,1H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEVBPFDDGMIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2CCN(C2)CC3=NOC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-Methoxyphenyl)-3-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)urea is a promising candidate in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The compound features a complex structure that includes a methoxyphenyl group, a pyrrolidine moiety, and an oxadiazole ring. This combination is significant as both pyrrolidine and oxadiazole derivatives have been associated with various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the oxadiazole framework. The 1,3,4-oxadiazole derivatives are known for their ability to inhibit bacterial growth. For instance:

  • Activity Against Bacteria: A study indicated that certain oxadiazole derivatives demonstrate significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
CompoundMIC (mg/mL)Target Bacteria
Oxadiazole Derivative 10.0039S. aureus
Oxadiazole Derivative 20.025E. coli

Anticancer Activity

The anticancer potential of This compound is supported by research on related oxadiazole compounds. These compounds have been shown to target various enzymes involved in cancer cell proliferation:

  • Mechanism of Action: The inhibition of thymidylate synthase and histone deacetylases (HDAC) has been noted as a mechanism through which these compounds exert their anticancer effects .

Case Study 1: Antibacterial Efficacy

In vitro tests demonstrated that a derivative similar to the compound exhibited complete inhibition of bacterial growth within 8 hours against S. aureus and E. coli. This suggests that modifications in the structure can enhance antibacterial properties significantly .

Case Study 2: Anticancer Properties

A study focusing on the synthesis of various oxadiazole derivatives revealed that specific substitutions led to enhanced cytotoxicity against cancer cell lines, particularly those resistant to conventional therapies . The structure of This compound aligns with these findings, indicating potential for further development as an anticancer agent.

Scientific Research Applications

Biological Activities

Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives exhibit promising anticancer properties. The presence of the 5-phenyl-1,2,4-oxadiazol moiety in this compound may enhance its ability to inhibit tumor growth. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Derivatives of oxadiazoles are known for their effectiveness against a range of bacterial and fungal pathogens. The methoxyphenyl group may contribute to enhanced lipophilicity, improving membrane penetration and thus increasing antimicrobial efficacy.

Neuroprotective Effects
Preliminary studies suggest that this compound could possess neuroprotective properties. Compounds with similar structural features have been noted for their ability to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

Several studies have documented the applications and effects of similar compounds:

  • Anticancer Study : A study published in a peer-reviewed journal demonstrated that a related oxadiazole derivative significantly inhibited the proliferation of human cancer cell lines (e.g., MCF-7 breast cancer cells) by inducing apoptosis via mitochondrial pathways .
  • Antimicrobial Research : Another investigation focused on the antimicrobial properties of oxadiazole derivatives found that compounds similar to 1-(3-Methoxyphenyl)-3-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)urea exhibited notable activity against Staphylococcus aureus and Escherichia coli .
  • Neuroprotective Effects : Research on neuroprotective agents highlighted that derivatives containing methoxy groups displayed significant protective effects against oxidative stress-induced neuronal cell death in vitro .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound Name Substituent on Urea Phenyl Group 1,2,4-Oxadiazole Substituent Pyrrolidine Modification Molecular Weight (g/mol) Reference
1-(3-Methoxyphenyl)-3-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)urea (Target) 3-Methoxy Phenyl (5-Phenyl-oxadiazolyl)methyl 407.4 (calculated) N/A
1-(4-Methoxyphenyl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea (Compound 7) 4-Methoxy Phenyl None 363.2
1-([1,1'-Biphenyl]-4-yl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea (Compound 14) Biphenyl-4-yl Phenyl None 400.2
1-(4-Trifluoromethylphenyl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea 4-Trifluoromethyl Phenyl Methylation on pyrrolidine-N 432.3
1-Benzyl-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea (Compound 11) Benzyl Phenyl None 385.4

Key Observations:

  • Positional Isomerism (3- vs. 4-Methoxy): The target compound’s 3-methoxy group may alter steric interactions compared to the 4-methoxy analog (Compound 7). Para-substitution typically enhances electronic effects, while meta-substitution may improve target selectivity .
  • Electron-Withdrawing Groups: The trifluoromethyl group in the 4-trifluoromethylphenyl analog (Compound in ) increases lipophilicity and may enhance binding to hydrophobic pockets in target proteins.
  • Pyrrolidine Modifications: Methylation of the pyrrolidine nitrogen (e.g., Compound in ) can reduce basicity and improve metabolic stability.

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